4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a nitrile group attached to a dihydropyridine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent nitrile formation . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine group under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with similar compounds such as:
- 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile
- 5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-cyclopropyl-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-4-7-6(5-1-2-5)3-8(12)11-9(7)13/h3,5H,1-2H2,(H2,11,12,13) |
InChI Key |
FOWXSQGTRFUZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=C2C#N)O |
Origin of Product |
United States |
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